Ethyl 1-ethyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate
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Overview
Description
Ethyl 1-ethyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate is a chemical compound with a complex structure that includes an imidazolidine ring, a phenyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate typically involves the reaction of ethyl isocyanate with a suitable diketone and a phenyl-substituted amine. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production also requires stringent quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
Ethyl 1-ethyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate
- Ethyl 1-ethyl-2,5-dioxo-3-(4-methylphenyl)imidazolidine-4-carboxylate
Uniqueness
Ethyl 1-ethyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate is unique due to its specific substitution pattern and the presence of both ester and imidazolidine functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88100-50-9 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 1-ethyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-15-12(17)11(13(18)20-4-2)16(14(15)19)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
WQTYZCSXSOHEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=O)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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